![molecular formula C17H17N7 B2601942 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380140-83-8](/img/structure/B2601942.png)
3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with hydrazine to form the pyridazine ring, followed by subsequent functionalization with pyrimidinyl and piperazinyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
科学研究应用
3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a ligand in the study of biological systems and enzyme interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridazine derivatives and heterocyclic compounds with pyridinyl and pyrimidinyl substituents . Examples include:
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine
- N-(pyridin-3-yl)pyrimidin-4-amine derivatives
Uniqueness
What sets 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups, which confer specific electronic and steric properties. These properties make it particularly useful in the design of new materials and therapeutic agents .
属性
IUPAC Name |
3-pyridin-3-yl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-2-14(12-18-6-1)15-3-4-17(22-21-15)24-10-8-23(9-11-24)16-5-7-19-13-20-16/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXYHKNSPJXAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)
![6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B2601863.png)
![Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate](/img/structure/B2601864.png)
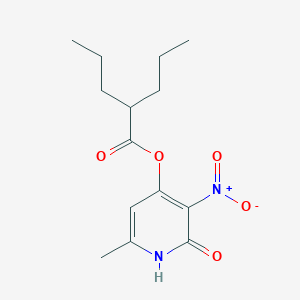
![N-(2,5-dimethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2601868.png)
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)
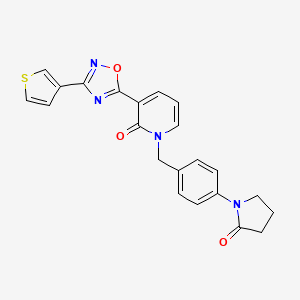
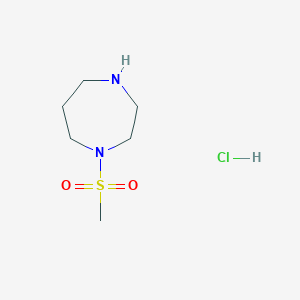
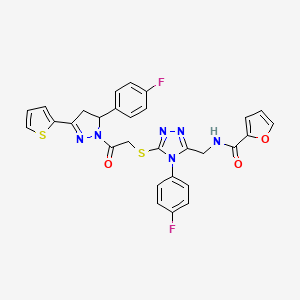
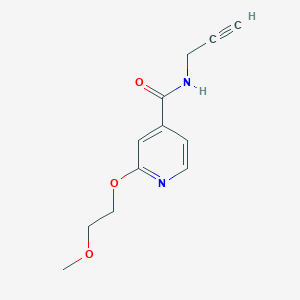
![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)
![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)
![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)
